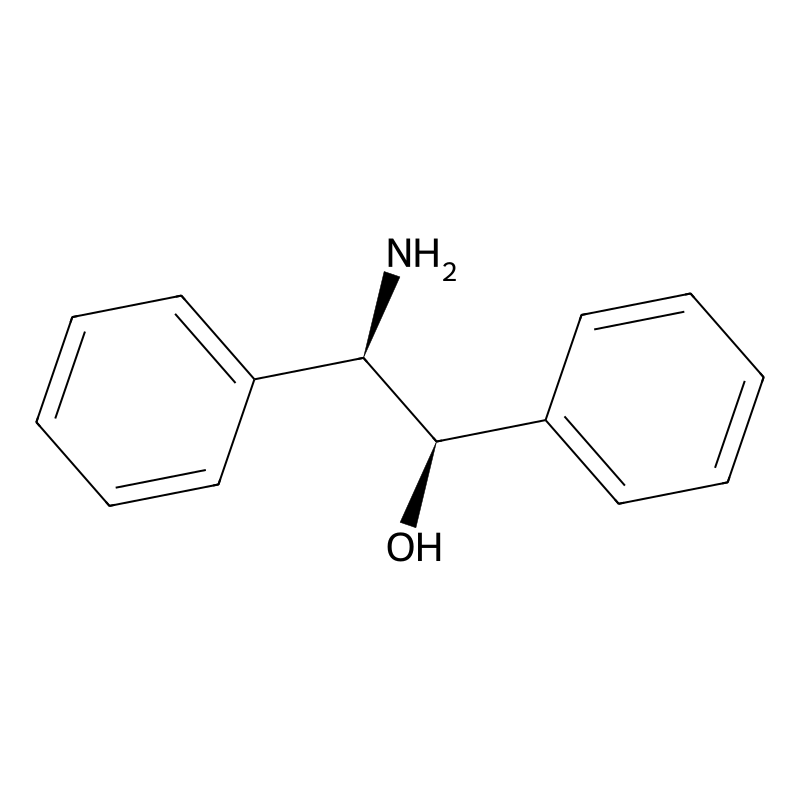

(1r,2r)-2-Amino-1,2-diphenylethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(1R,2R)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol with the molecular formula and a molecular weight of 213.28 g/mol. This compound is characterized by two phenyl groups attached to a carbon backbone that also includes an amino group. Its stereochemistry is defined by the (1R,2R) configuration, which plays a crucial role in its chemical properties and biological activities. The compound is primarily utilized as a chiral auxiliary in asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds .

- Chiral Tandem Alkylation: This reaction involves the sequential addition of alkyl groups to form new carbon-carbon bonds while maintaining chirality.

- Carbonylative Coupling Reactions: Here, the compound facilitates the formation of carbon-carbon bonds through the coupling of carbonyl compounds with other reactants.

These reactions highlight the utility of (1R,2R)-2-amino-1,2-diphenylethanol in synthesizing complex organic molecules .

Research indicates that (1R,2R)-2-amino-1,2-diphenylethanol exhibits various biological activities. It has been studied for its potential effects on:

- Antioxidant Activity: The compound may possess properties that help neutralize free radicals.

- Neuroprotective Effects: Preliminary studies suggest that it could have protective effects on neuronal cells under stress conditions.

- Pharmacological Potential: Its structural features make it a candidate for further exploration in drug development, particularly in treating neurological disorders .

The synthesis of (1R,2R)-2-amino-1,2-diphenylethanol can be achieved through several methods:

- Reduction of Ketones: Starting from corresponding ketones, reduction using chiral reducing agents can yield the desired amino alcohol.

- Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to direct the formation of the product with specific stereochemistry.

- Amination Reactions: Direct amination of suitable precursors can also lead to the formation of this compound.

These methods underscore its importance as a building block in organic synthesis .

(1R,2R)-2-Amino-1,2-diphenylethanol finds applications in various fields:

- Pharmaceutical Industry: Used as a chiral auxiliary to produce enantiomerically pure drugs.

- Organic Synthesis: Serves as a reagent for synthesizing complex organic molecules.

- Research: Employed in biochemical studies to explore its biological effects and mechanisms .

Interaction studies involving (1R,2R)-2-amino-1,2-diphenylethanol focus on its binding affinity and efficacy with biological targets. These studies help elucidate its potential roles in:

- Enzyme Inhibition: Investigating how this compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: Analyzing its interaction with neurotransmitter receptors could provide insights into its neuroprotective properties.

Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound .

Several compounds share structural similarities with (1R,2R)-2-amino-1,2-diphenylethanol. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1S,2S)-2-Amino-1,2-diphenylethanol | C14H15NO | Opposite stereochemistry; potential different biological activity |

| (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | C14H15NO | Different enantiomer; used similarly as a chiral auxiliary |

| (1S,2S)-(+)-Aminoethanol | C14H15NO | Lacks phenyl groups; simpler structure affecting reactivity |

These compounds illustrate the diversity within this class of amino alcohols and emphasize the unique properties conferred by specific stereochemistry and substituents .